molecular formula C9H15N3 B13324394 2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13324394
M. Wt: 165.24 g/mol
InChI Key: WXJWOHUKUOLCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1692541-33-5) is a versatile chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . This compound features the pyrazolo[1,5-a]pyrimidine core, a bicyclic heterocyclic system known for its ability to interact with the ATP-binding sites of various kinases . Research highlights its potential in inhibiting key kinases such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, derivatives of this core structure are also being investigated as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a promising therapeutic target for inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) . The structural motif allows for diverse synthetic modifications, enabling extensive Structure-Activity Relationship (SAR) studies to fine-tune pharmacological properties, enhance selectivity, and improve bioavailability . This reagent is provided exclusively for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-ethyl-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-3-8-6-9-10-5-4-7(2)12(9)11-8/h6-7,10H,3-5H2,1-2H3

InChI Key

WXJWOHUKUOLCAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(CCNC2=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-ethylpyrazole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation followed by nucleophilic substitution using appropriate nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare 2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with similar compounds, focusing on substituent effects, synthesis routes, and experimental data.

Substituent Position and Electronic Effects

Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant variability in properties depending on substituent positions and electronegativity. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Data/Properties Reference
3-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Ethyl (3), Methyl (7) C₉H₁₅N₃ 165.24 CAS 1697643-98-3; synthesized via regioselective multi-component reactions [16] [16]
2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Methyl (2), CF₃ (7) C₈H₁₀F₃N₃ 217.18 CAS 832739-70-5; high thermal stability due to electron-withdrawing CF₃ group [13] [13]
3-Bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Br (3), Methyl (2,6) C₉H₁₂BrN₃ 242.12 Predicted boiling point: 332.8±42.0°C; density: 1.70±0.1 g/cm³ [20] [20]
5,7-Dimethyl-2-isopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Methyl (5,7), Isopropyl (2) C₁₁H₁₉N₃ 193.29 CAS 1698578-43-6; steric bulk from isopropyl enhances solubility in non-polar solvents [19] [19]
Key Observations:
  • Electron-withdrawing groups (EWGs) like CF₃ (in 2-methyl-7-CF₃ analog) increase thermal stability and alter reactivity in nucleophilic substitutions [13].
  • Halogen substituents (e.g., bromine at position 3) introduce sites for cross-coupling reactions, enabling further functionalization [20].

Physicochemical Properties

Experimental and predicted data for select analogs are summarized below:

Property 2-Ethyl-7-methyl (Hypothetical) 3-Ethyl-7-methyl [16] 2-Methyl-7-CF₃ [13] 3-Bromo-2,6-dimethyl [20]
Molecular Weight (g/mol) ~179.23 165.24 217.18 242.12
Melting Point (°C) N/A Not reported Not reported >330 (predicted)
Boiling Point (°C) N/A Not reported Not reported 332.8±42.0 (predicted)
Density (g/cm³) ~1.2 (estimated) Not reported Not reported 1.70±0.1 (predicted)
Notes:
  • The 2-ethyl-7-methyl analog is expected to exhibit lower density and higher volatility compared to halogenated derivatives due to reduced molecular polarity.
  • CF₃-containing analogs likely display higher thermal stability, as seen in related trifluoromethylated heterocycles [13].

Biological Activity

2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique chemical structure, characterized by a fused ring system of pyrazole and pyrimidine, positions it as a potential candidate in various therapeutic applications, particularly in oncology due to its kinase inhibitory properties.

  • Molecular Formula : C₉H₁₅N₃
  • Molecular Weight : 165.24 g/mol
  • Structural Features : Ethyl group at the 2-position and a methyl group at the 7-position enhance its reactivity and biological activity.

The primary mechanism of action for 2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its role as a kinase inhibitor . By binding to the active sites of specific kinases, it inhibits their activity, leading to reduced cell proliferation. This mechanism is crucial for its potential use in cancer treatment.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity through various pathways:

  • Kinase Inhibition : It effectively binds to and inhibits several kinases involved in cancer progression.
  • Cell Cycle Arrest : Induces cell cycle arrest and apoptosis in cancer cell lines.

For instance, studies have shown that related compounds in the pyrazolo[1,5-a]pyrimidine class demonstrated IC₅₀ values ranging from 0.3 to 24 µM against various cancer targets .

Antimicrobial Activity

In addition to anticancer effects, derivatives of pyrazolo[1,5-a]pyrimidine have been evaluated for their antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus.
  • Biofilm Inhibition : These compounds also exhibited significant antibiofilm activity compared to standard antibiotics like ciprofloxacin .

Case Studies

  • Kinase Inhibition Studies :
    • A study demonstrated that 2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine effectively inhibited specific kinases involved in tumor growth. The compound was shown to induce apoptosis and inhibit cell migration in MCF-7 breast cancer cells.
  • Antimicrobial Evaluation :
    • A comparative study on pyrazolo derivatives highlighted the superior antimicrobial activity of certain compounds over traditional antibiotics. The study reported significant reductions in biofilm formation and synergistic effects with existing antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidineStructureContains a bromine substituent; potential for enhanced biological activity.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamineStructureKnown for heat-resistant properties; applications in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-oneStructureAnother heat-resistant compound; applications in energetic materials.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-ethyl-7-methyl-pyrazolo[1,5-a]pyrimidine derivatives?

Synthesis typically involves multi-step pathways, such as cyclocondensation of β-ketoesters with aminopyrazoles or reactions with acrylonitrile derivatives. Key parameters include:

  • Temperature control : Maintain 80–100°C during cyclization to avoid side reactions .
  • pH modulation : Acidic conditions (e.g., HCl catalysis) improve yield in intermediate steps .
  • Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) enhances solubility of intermediates .
    Validation via NMR and mass spectrometry is critical to confirm structural fidelity .

Q. How can researchers validate the purity and structural integrity of synthesized compounds?

Standardized analytical workflows include:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., ethyl at C2, methyl at C7) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C10H14N4 for the base structure) .
  • Melting point analysis : Compare observed values with literature data to detect impurities .

Advanced Research Questions

Q. How do structural modifications at the C2 and C7 positions influence biological activity?

Comparative studies of analogs reveal:

  • C2 substituents : Ethyl groups enhance lipophilicity and receptor binding compared to methyl or trifluoromethyl groups .
  • C7 substituents : Methyl groups improve metabolic stability, while bulkier groups (e.g., triazoles) may reduce bioavailability .
    For example, replacing C7-methyl with a methoxyphenyl group increased kinase inhibition by 40% in in vitro assays .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Solubility differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Structural confirmation : Re-validate disputed compounds via X-ray crystallography to rule out isomerism .

Q. How can computational modeling guide the design of novel analogs with improved target selectivity?

Methodological approaches include:

  • Docking studies : Use PyMOL or AutoDock to predict interactions with ATP-binding pockets (e.g., kinase targets) .
  • QSAR models : Correlate substituent electronegativity (e.g., fluoromethyl groups) with IC50 values .
  • ADMET prediction : Tools like SwissADME assess logP and CYP450 inhibition risks early in design .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Critical considerations:

  • Catalyst optimization : Chiral catalysts (e.g., BINAP-Ru complexes) improve stereoselectivity in asymmetric syntheses .
  • Purification protocols : Use preparative HPLC with chiral columns to separate enantiomers .
  • Process monitoring : In-line FTIR tracks reaction progress and minimizes racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.